Z-LEHD-fmk

Übersicht

Beschreibung

Z-LEHD-fmk ist eine synthetische Verbindung, die für ihre Rolle als irreversibler und zellpermeabler Inhibitor von Caspase-9 bekannt ist, einem Enzym, das am Apoptoseweg beteiligt ist. Diese Verbindung wird in der wissenschaftlichen Forschung häufig verwendet, um Apoptose und verwandte zelluläre Prozesse zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

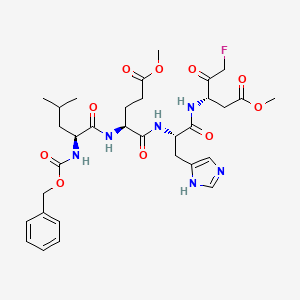

Z-LEHD-fmk wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die wichtigsten Schritte umfassen die Kupplung einer Peptidsequenz mit einer Fluormethylketongruppe (fmk). Die Peptidsequenz enthält typischerweise Leucin, Glutaminsäure, Histidin und Asparaginsäure. Das Endprodukt wird an der P1-Position an Asparaginsäure O-methyliert, um die Stabilität und Zellpermeabilität zu erhöhen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst großtechnische Peptidsynthesetechniken. Der Prozess beinhaltet die Festphasensynthese von Peptiden (SPPS) gefolgt von der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die Verbindung wird dann lyophilisiert und als Pulver gelagert .

Analyse Chemischer Reaktionen

Reaktionstypen

Z-LEHD-fmk unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Fluormethylketongruppe. Es kann auch unter bestimmten Bedingungen an Hydrolysereaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole.

Hydrolysereaktionen: Treten in Gegenwart von Wasser und milden sauren oder basischen Bedingungen auf.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Peptide und hydrolysierte Fragmente der ursprünglichen Verbindung .

Wissenschaftliche Forschungsanwendungen

This compound wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Chemie: Um die Hemmung von Caspase-9 und ihre Auswirkungen auf die Peptidstabilität zu untersuchen.

Biologie: Um die Rolle von Caspase-9 bei der Apoptose und den zellulären Signalwegen zu untersuchen.

Industrie: Bei der Entwicklung von Apoptose-Assays und Medikamenten-Screening-Plattformen.

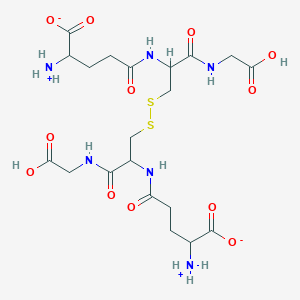

Wirkmechanismus

This compound übt seine Wirkung aus, indem es irreversibel an das aktive Zentrum von Caspase-9 bindet und so dessen Aktivität hemmt. Diese Hemmung verhindert die Spaltung nachgeschalteter Substrate, die am Apoptoseweg beteiligt sind. Die O-Methylierung der Verbindung an der P1-Position erhöht ihre Stabilität und Zellpermeabilität, sodass sie Caspase-9 innerhalb von Zellen effektiv hemmen kann .

Wissenschaftliche Forschungsanwendungen

Z-LEHD-fmk is extensively used in various fields of scientific research:

Wirkmechanismus

Z-LEHD-fmk exerts its effects by irreversibly binding to the active site of caspase-9, thereby inhibiting its activity. This inhibition prevents the cleavage of downstream substrates involved in the apoptosis pathway. The compound’s O-methylation at the P1 position enhances its stability and cell permeability, allowing it to effectively inhibit caspase-9 within cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Z-IETD-fmk: Ein Inhibitor von Caspase-8.

Z-VAD-fmk: Ein Pan-Caspase-Inhibitor.

Z-FA-fmk: Ein Kontrollinhibitor ohne spezifisches Caspase-Ziel

Einzigartigkeit

Z-LEHD-fmk ist einzigartig aufgrund seiner Selektivität für Caspase-9 und seiner Fähigkeit, normale Zellen zu schützen und gleichzeitig den Tod von Krebszellen zu ermöglichen. Diese selektive Hemmung macht es zu einem wertvollen Werkzeug in der Apoptoseforschung und potenziellen therapeutischen Anwendungen .

Eigenschaften

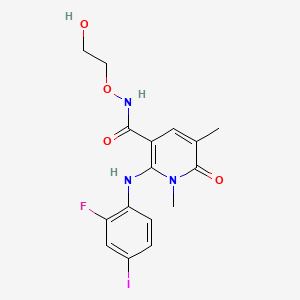

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKBEPGVHOXSV-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

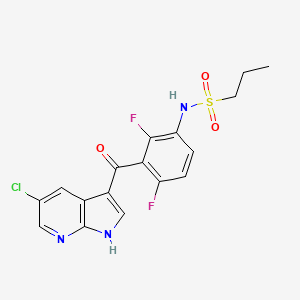

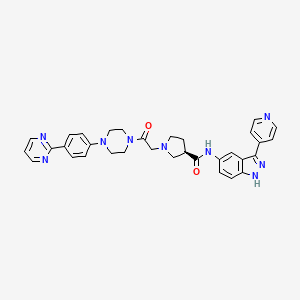

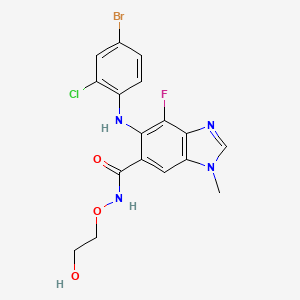

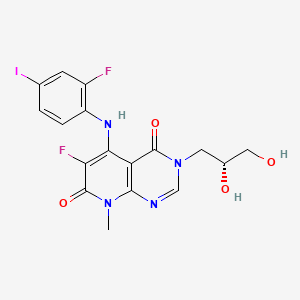

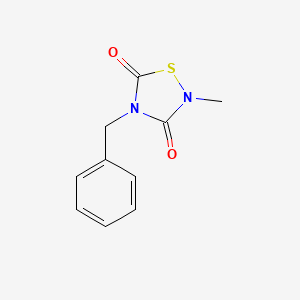

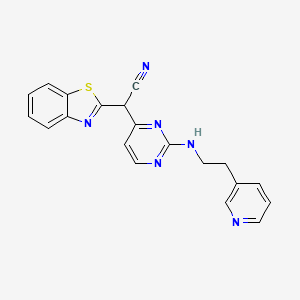

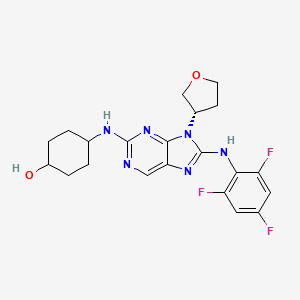

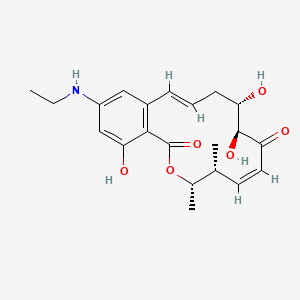

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.